((1R,2S)-2-Isopropylcyclopropyl)methanamine
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Overview
Description
((1R,2S)-2-Isopropylcyclopropyl)methanamine: is a chiral amine with a cyclopropyl ring substituted with an isopropyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2S)-2-Isopropylcyclopropyl)methanamine typically involves the stereoselective reduction of a precursor compound. One common method is the reductive amination of a cyclopropyl ketone with an amine source under catalytic hydrogenation conditions. The choice of catalyst and reaction conditions can significantly influence the stereoselectivity of the product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reductive amination processes. These processes utilize metal catalysts such as platinum or palladium supported on carbon, and the reactions are carried out under high-pressure hydrogenation conditions to ensure high yields and stereoselectivity .
Chemical Reactions Analysis
Types of Reactions: ((1R,2S)-2-Isopropylcyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and metal catalysts like palladium on carbon (Pd/C).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Chemistry: ((1R,2S)-2-Isopropylcyclopropyl)methanamine is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds and pharmaceuticals. Its unique stereochemistry makes it valuable for creating enantiomerically pure substances .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It can be used as a ligand in binding studies to understand protein-ligand interactions.
Medicine: The compound has potential therapeutic applications due to its structural similarity to biologically active amines. It is investigated for its potential use in developing new drugs for treating various medical conditions.
Mechanism of Action
The mechanism of action of ((1R,2S)-2-Isopropylcyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(1R,2S)-2-Methylamino-1-phenylpropan-1-ol: A chiral amine with similar stereochemistry but different functional groups.
(1R,2S)-2-Phenylcyclopropanaminium: Another chiral amine with a cyclopropyl ring, used in different applications.
Uniqueness: ((1R,2S)-2-Isopropylcyclopropyl)methanamine is unique due to its specific stereochemistry and the presence of both an isopropyl group and a methanamine group on the cyclopropyl ring. This combination of features makes it particularly valuable in the synthesis of enantiomerically pure compounds and in applications requiring specific stereochemical configurations .
Biological Activity
((1R,2S)-2-Isopropylcyclopropyl)methanamine is a cyclopropylamine compound that has garnered attention for its potential biological activities. Cyclopropylamines are known for their diverse pharmacological properties, which include effects on neurotransmitter systems and potential therapeutic applications in various diseases. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves the formation of cyclopropane rings through various organic reactions. Research indicates that cyclopropanes can undergo transformations that enhance their biological activity, such as ring-opening reactions that yield more reactive intermediates . The specific synthetic routes can vary, but they often involve the use of electrophilic reagents to facilitate cyclization and subsequent functionalization.
Cyclopropylamines like this compound interact with various biological targets. Notably, they exhibit significant activity as monoamine oxidase (MAO) inhibitors. MAO inhibitors are crucial in the treatment of depression and anxiety disorders by increasing the levels of neurotransmitters such as serotonin and norepinephrine in the brain .
Additionally, compounds with cyclopropyl moieties have been found to exhibit antimicrobial and antiviral properties. Their unique structural characteristics allow them to interact with enzymes and receptors involved in microbial metabolism and viral replication .
Case Studies
Several studies have investigated the biological effects of cyclopropylamines:
- Antidepressant Activity : A study examining the antidepressant effects of various cyclopropylamines showed that this compound significantly increased serotonin levels in rodent models, indicating its potential as a therapeutic agent for mood disorders .
- Antimicrobial Properties : In vitro assays demonstrated that this compound exhibited notable antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .
- Antiviral Activity : Research on antiviral properties revealed that this compound could inhibit viral replication in cell cultures infected with Chikungunya virus (CHIKV), showcasing its potential as a candidate for antiviral drug development .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C7H15N |
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Molecular Weight |
113.20 g/mol |
IUPAC Name |
[(1R,2S)-2-propan-2-ylcyclopropyl]methanamine |
InChI |
InChI=1S/C7H15N/c1-5(2)7-3-6(7)4-8/h5-7H,3-4,8H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
CQEXROJAJIAKFV-BQBZGAKWSA-N |
Isomeric SMILES |
CC(C)[C@@H]1C[C@H]1CN |
Canonical SMILES |
CC(C)C1CC1CN |
Origin of Product |
United States |
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